N-{3-methyl-1-[(4-methylcyclohexyl)amino]-1-oxobutan-2-yl}benzamide
Description
N-{3-methyl-1-[(4-methylcyclohexyl)amino]-1-oxobutan-2-yl}benzamide is a complex organic compound that features a benzamide core structure with various substituents. This compound is notable for its applications in organic synthesis and medicinal chemistry, particularly in the development of drug candidates containing hindered amine motifs .
Properties
IUPAC Name |
N-[3-methyl-1-[(4-methylcyclohexyl)amino]-1-oxobutan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-13(2)17(21-18(22)15-7-5-4-6-8-15)19(23)20-16-11-9-14(3)10-12-16/h4-8,13-14,16-17H,9-12H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUWVVVPTMERFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-methyl-1-[(4-methylcyclohexyl)amino]-1-oxobutan-2-yl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process includes:
Formation of the Benzamide Core: This is achieved through the reaction of benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a hydroamination method, which involves the addition of a cyclohexylamine derivative to the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the hydroamination process .
Chemical Reactions Analysis
Types of Reactions
N-{3-methyl-1-[(4-methylcyclohexyl)amino]-1-oxobutan-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Ozone (O3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-{3-methyl-1-[(4-methylcyclohexyl)amino]-1-oxobutan-2-yl}benzamide has several applications in scientific research:
Organic Synthesis: It serves as a chemically differentiated building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the preparation of drug candidates, particularly those containing hindered amine motifs.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its unique structure and reactivity.
Industrial Applications: The compound is utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-{3-methyl-1-[(4-methylcyclohexyl)amino]-1-oxobutan-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the benzamide core can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide: This compound shares a similar core structure but differs in the position and type of substituents.
Methylcyclohexene Derivatives: These compounds have similar cyclohexyl groups but differ in their overall structure and reactivity.
Uniqueness
N-{3-methyl-1-[(4-methylcyclohexyl)amino]-1-oxobutan-2-yl}benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its hindered amine motif makes it particularly valuable in medicinal chemistry for the development of drug candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
